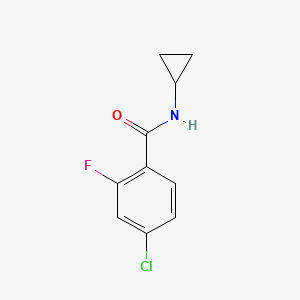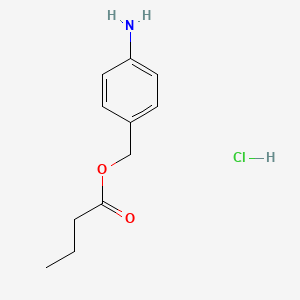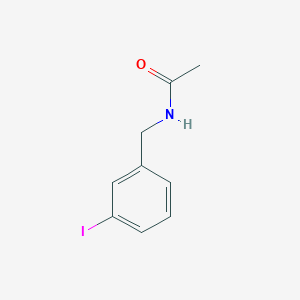
(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to other functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of dechlorinated compounds or amines.
Substitution Products: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with similar properties but different stereochemistry.
1-Amino-1-(3,4-dichlorophenyl)ethanol: Lacks the additional carbon in the propanol chain.
3,4-Dichlorophenylalanine: Contains an amino acid backbone instead of a propanol chain.
Uniqueness
(1S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its combination of functional groups and chlorine atoms makes it a versatile molecule for various applications.
Propriétés
Formule moléculaire |
C9H11Cl2NO |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
(1S)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5?,9-/m1/s1 |
Clé InChI |
RSGQLIOPPQBDNG-OLAZFDQMSA-N |
SMILES isomérique |
CC([C@H](C1=CC(=C(C=C1)Cl)Cl)N)O |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


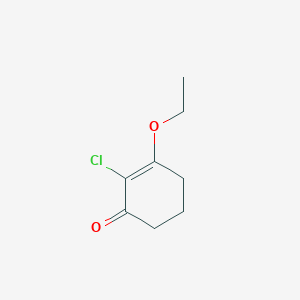
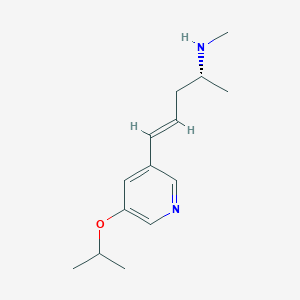



![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
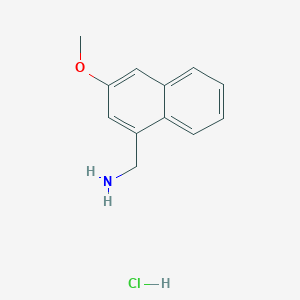
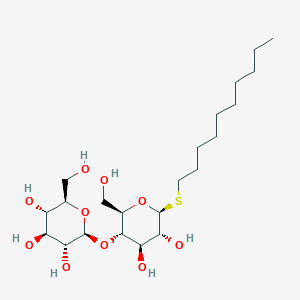
![7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030675.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13030682.png)
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030684.png)
